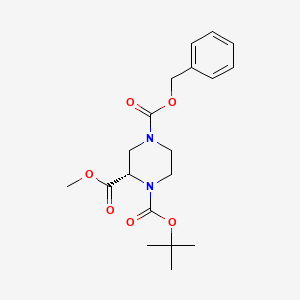
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Overview
Description
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. BMT-1 has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. It enhances the activity of these receptors by increasing the binding affinity of glutamate and prolonging the opening of the receptor channel. This results in an increase in synaptic transmission and plasticity, which may underlie the neuroprotective effects of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate.
Biochemical And Physiological Effects
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for the AMPA receptor. However, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. One area of research is the development of more potent and selective AMPA receptor modulators based on the structure of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. Another area of research is the investigation of the in vivo effects of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, including its safety and efficacy in animal models and humans. Additionally, (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, and further research in these areas is warranted.
Synthesis Methods
The synthesis of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves the reaction of 1,2,4-benzenetricarboxylic acid with tert-butylamine, followed by the addition of 4-benzylpiperazine-1-carboxylic acid and 2-methylpiperazine. The resulting compound is then purified through recrystallization.
Scientific Research Applications
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEYLNAAOWKKBQ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679407 | |
| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
CAS RN |
1211399-66-4 | |
| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)

![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)
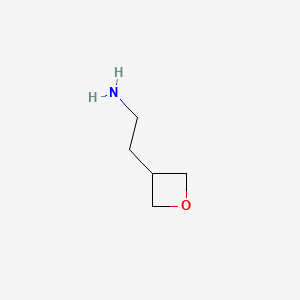
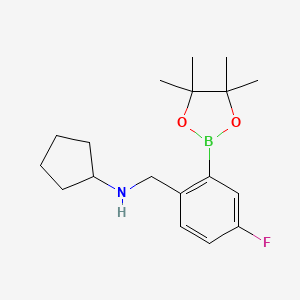
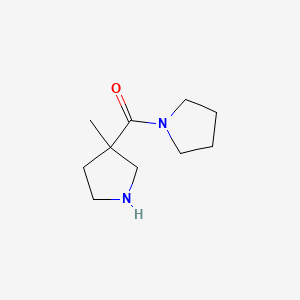
![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)
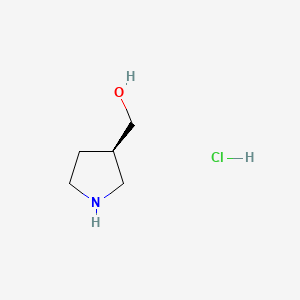
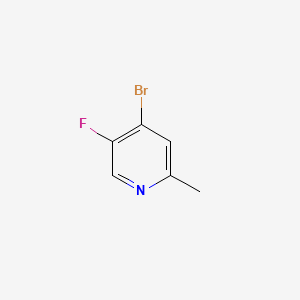
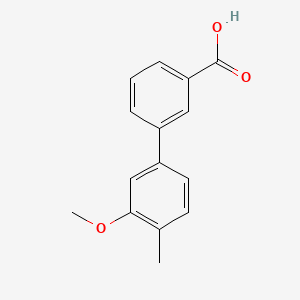
![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)
![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)